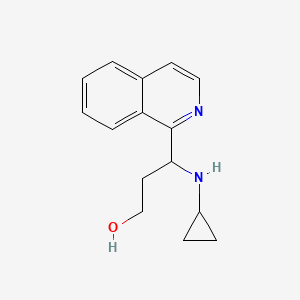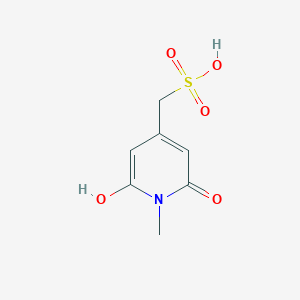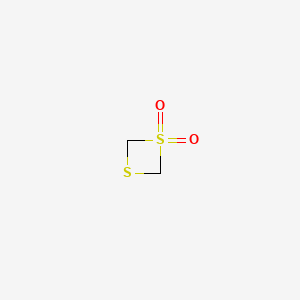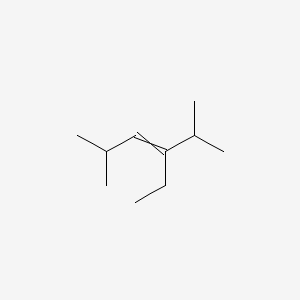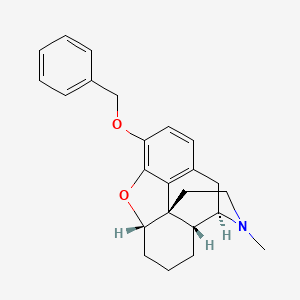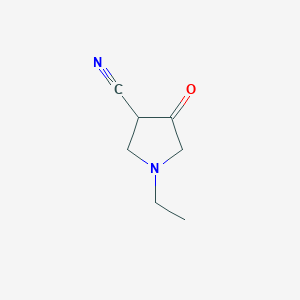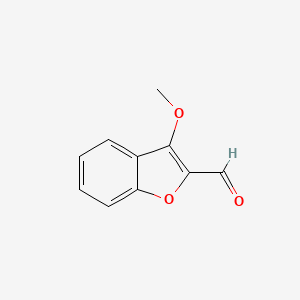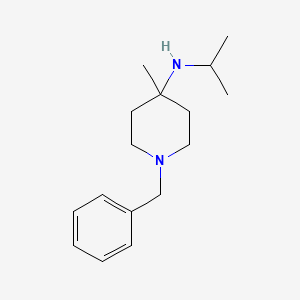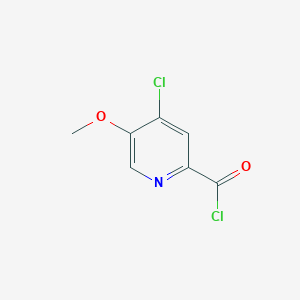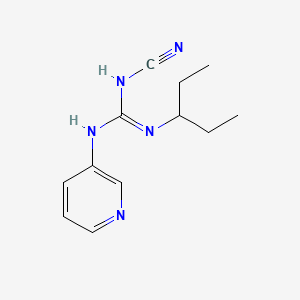
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basic properties and are often used in various chemical and biological applications. This particular compound features a cyano group, a pentyl chain, and a pyridyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. One possible route could involve the reaction of a suitable pyridine derivative with a cyano-containing reagent under basic conditions. The pentyl chain can be introduced through alkylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other guanidines with different substituents, such as:
- Guanidine, 2-cyano-1-(3-methyl)-3-(3-pyridyl)-
- Guanidine, 2-cyano-1-(3-ethyl)-3-(3-pyridyl)-
- Guanidine, 2-cyano-1-(3-propyl)-3-(3-pyridyl)-
Uniqueness
The uniqueness of guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other guanidines.
Propiedades
Número CAS |
60560-01-2 |
|---|---|
Fórmula molecular |
C12H17N5 |
Peso molecular |
231.30 g/mol |
Nombre IUPAC |
1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17) |
Clave InChI |
VUTFWRRFRIIESD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N=C(NC#N)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


